N-(4-methylphenyl)dodecan-1-imine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid is a compound that combines an imine group with a phosphoric acid group The imine group is derived from the reaction between a primary amine and an aldehyde or ketone, while the phosphoric acid group is a common functional group in organic chemistry known for its acidic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)dodecan-1-imine typically involves the reaction of 4-methylphenylamine with dodecanal under acidic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine formation is facilitated by the removal of water, often through azeotropic distillation .
Phosphoric acid can be introduced into the compound through a subsequent reaction with phosphoric acid or its derivatives. This step may involve heating the imine with phosphoric acid under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-(4-methylphenyl)dodecan-1-imine;phosphoric acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phosphoric acid group can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)dodecan-1-imine;phosphoric acid involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylphenyl)dodecan-1-imine: Lacks the phosphoric acid group, making it less acidic and potentially less reactive in certain contexts.
Dodecanoic acid derivatives: These compounds share the dodecan-1-imine backbone but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid is unique due to the presence of both the imine and phosphoric acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
62729-86-6 |
---|---|
Molekularformel |
C19H34NO4P |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
N-(4-methylphenyl)dodecan-1-imine;phosphoric acid |
InChI |
InChI=1S/C19H31N.H3O4P/c1-3-4-5-6-7-8-9-10-11-12-17-20-19-15-13-18(2)14-16-19;1-5(2,3)4/h13-17H,3-12H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
LXDHUGACHROMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=NC1=CC=C(C=C1)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.